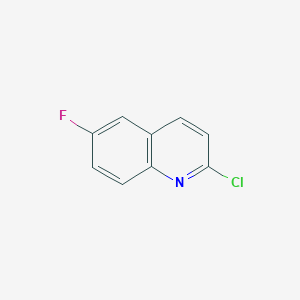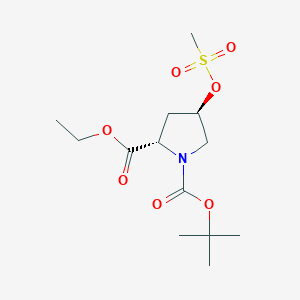
2-Chloro-6-fluoroquinoline
Descripción general
Descripción
2-Chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.59 g/mol . The IUPAC name for this compound is 2-chloro-6-fluoroquinoline . The InChI code for this compound is 1S/C9H5ClFN/c10-9-4-1-6-5-7 (11)2-3-8 (6)12-9/h1-5H .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom substituted at the 2nd position and a fluorine atom at the 6th position .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-fluoroquinoline are not available, quinolines are known to participate in a variety of chemical reactions. They are often used as building blocks in the synthesis of more complex compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-fluoroquinoline include a molecular weight of 181.59 g/mol, an XLogP3 of 2.8, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .
Aplicaciones Científicas De Investigación
Antibacterial Activity
2-Chloro-6-fluoroquinoline: has been studied for its potential as an antibacterial agent. Synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacterial strains, suggesting broad-spectrum bactericidal capabilities . This compound could be further developed to treat bacterial infections resistant to current antibiotics.
Antioxidant Properties
Research indicates that 2-Chloro-6-fluoroquinoline derivatives can exhibit significant antioxidant activities. The IC50 values for radical scavenging activities of these compounds range from 5.31 to 16.71 μg/mL, which is indicative of their potential as antioxidants .
Enzyme Inhibition
The compound has been used in molecular docking studies to assess its binding affinities against enzymes like E. coli DNA gyrase B and human topoisomerase IIα. The binding affinities of synthesized compounds were from −6.1 to −7.4 kcal/mol, suggesting that 2-Chloro-6-fluoroquinoline could serve as a lead compound in the development of enzyme inhibitors .
Antimalarial Applications
Historically, the quinoline ring system has been a structure of interest in the search for synthetic antimalarial drugs. Incorporating a fluorine atom into quinolines, like in 2-Chloro-6-fluoroquinoline , is known to enhance biological activity, making it a candidate for antimalarial drug development .
Antineoplastic Activity
Fluorinated quinolines, including 2-Chloro-6-fluoroquinoline , have been researched for their antineoplastic activity. They have shown promise as inhibitors of topoisomerase II in cancer cells, which is crucial for the development of new cancer therapies .
Agricultural Use
Some fluorinated quinolines have found applications in agriculture. While specific details on 2-Chloro-6-fluoroquinoline in this field are not provided, its structural analogs’ effectiveness in agricultural applications suggests potential uses in this area as well .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-6-fluoroquinoline, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
2-Chloro-6-fluoroquinoline interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction inhibits the enzymes’ function, disrupting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The compound’s action primarily affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption prevents the bacteria from reproducing, effectively stopping the infection’s spread .
Pharmacokinetics
They are well-tolerated in both oral and parenteral administrations .
Result of Action
The primary result of 2-Chloro-6-fluoroquinoline’s action is the effective killing of bacteria. By inhibiting critical enzymes involved in DNA replication, it causes bacterial cell death . Resistance to fluoroquinolones is increasingly problematic, necessitating the development of alternative compounds .
Propiedades
IUPAC Name |
2-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAYWGMYCNWTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567673 | |
| Record name | 2-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77119-53-0 | |
| Record name | 2-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)








![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)



![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)